molecular formula C16H20N2O2 B2955043 N-[4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide CAS No. 728026-04-8

N-[4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide

Cat. No. B2955043
CAS RN: 728026-04-8
M. Wt: 272.348
InChI Key: XKISPQRLNRNXTA-UHFFFAOYSA-N
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Description

“N-[4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide” is a chemical compound with the molecular formula C16H20N2O2 . It is related to a class of compounds known as phenylpyrrolidines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyrrolidine ring .


Molecular Structure Analysis

The molecular structure of “this compound” includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The pyrrolidine ring is linked to a phenyl group and a cyclopentanecarboxamide group .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 272.34 . Other physical and chemical properties such as boiling point, melting point, and density were not found in the available resources.

Scientific Research Applications

1. Histone Deacetylase Inhibition and Anticancer Properties

N-[4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide has been explored as an isotype-selective histone deacetylase (HDAC) inhibitor. It selectively inhibits HDACs 1-3 and 11 at submicromolar concentrations. These compounds block cancer cell proliferation and induce histone acetylation, cell-cycle arrest, and apoptosis, demonstrating significant potential as anticancer drugs (Zhou et al., 2008).

2. Met Kinase Inhibition for Cancer Treatment

Derivatives of this compound have been identified as potent and selective Met kinase inhibitors. Substitution in the compound led to improved enzyme potency and kinase selectivity. These derivatives showed significant tumor stasis in cancer models following oral administration and have advanced into phase I clinical trials (Schroeder et al., 2009).

3. Inhibitory Activity Against Topoisomerase IIα

Novel derivatives of this compound have shown inhibitory activity against topoisomerase IIα, a crucial target in cancer therapy. These compounds exhibited superior cytotoxicity against various cancer cell lines and were also screened for in silico drug-likeliness properties (Alam et al., 2016).

4. Potential Antidepressant and Nootropic Agents

Studies have shown that certain this compound derivatives possess antidepressant and nootropic activities. These activities were observed in various behavioral tests, suggesting the potential of these compounds as central nervous system active agents (Thomas et al., 2016).

5. Cyclooxygenase Inhibition

Certain enaminone derivatives related to this compound have been investigated as cyclooxygenase inhibitors, showing potential as non-steroidal anti-inflammatory agents. The efficiency of these compounds depends on structural aspects like chain length and substitution patterns (Dannhardt et al., 1997).

6. Antibacterial, Antifungal, Antimalarial, and Antitubercular Properties

Spiro[pyrrolidin-2,3′-oxindoles] derivatives, structurally related to this compound, have been synthesized and screened for their in vitro antibacterial, antifungal, antimalarial, and antitubercular activities. Several compounds exhibited activities comparable to standard drugs (Haddad et al., 2015).

7. Role in Apoptosis Proteins Antagonism for Cancer Treatment

GDC-0917, a derivative of this compound, is a potent second-generation antagonist of inhibitor of apoptosis proteins, being developed for treating various cancers. It has demonstrated low to moderate clearance in animal models and promising pharmacokinetic-pharmacodynamic analysis for human application (Wong et al., 2013).

Future Directions

The future directions for “N-[4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide” and related compounds could involve further exploration of their biological activities and potential applications in drug discovery .

properties

IUPAC Name

N-[4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c19-15-6-3-11-18(15)14-9-7-13(8-10-14)17-16(20)12-4-1-2-5-12/h7-10,12H,1-6,11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKISPQRLNRNXTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC=C(C=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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